molecular formula C17H23NO5 B8097328 Methyl g-(Boc-amino)-b-oxo-benzenepentanoate

Methyl g-(Boc-amino)-b-oxo-benzenepentanoate

Cat. No.: B8097328
M. Wt: 321.4 g/mol
InChI Key: QRKZVTSVPKOTEG-UHFFFAOYSA-N
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Description

Methyl g-(Boc-amino)-b-oxo-benzenepentanoate is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a keto group, and a benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-oxo-4-phenylbutanoate and tert-butyl carbamate.

    Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

    Formation of the Final Compound: The protected amino group is then introduced into the methyl 4-oxo-4-phenylbutanoate through a nucleophilic substitution reaction, forming methyl g-(Boc-amino)-b-oxo-benzenepentanoate.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions for Boc Removal: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry

In organic synthesis, methyl g-(Boc-amino)-b-oxo-benzenepentanoate is used as an intermediate for the preparation of more complex molecules. Its stability and reactivity make it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize peptide-based drugs. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions, facilitating the construction of peptide chains.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production process, ensuring high purity and yield of the final product.

Mechanism of Action

The mechanism by which methyl g-(Boc-amino)-b-oxo-benzenepentanoate exerts its effects is primarily through its reactivity in chemical reactions. The Boc-protected amino group can be selectively deprotected, allowing for subsequent reactions with various electrophiles. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.

Comparison with Similar Compounds

Similar Compounds

    Methyl g-(Cbz-amino)-b-oxo-benzenepentanoate: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.

    Methyl g-(Fmoc-amino)-b-oxo-benzenepentanoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

Methyl g-(Boc-amino)-b-oxo-benzenepentanoate is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This property makes it particularly useful in peptide synthesis, where selective deprotection is essential. In contrast, Cbz and Fmoc groups require different deprotection conditions, which may not be as mild or selective.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and the pharmaceutical industry. Its unique properties, particularly the stability and reactivity of the Boc-protected amino group, make it an invaluable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKZVTSVPKOTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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